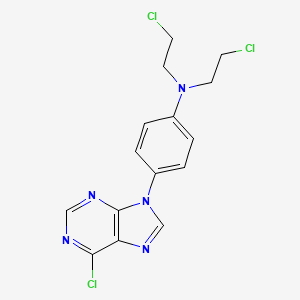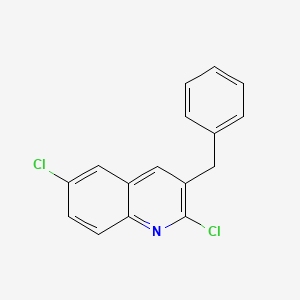![molecular formula C13H17N3O3 B13997439 7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one CAS No. 91860-14-9](/img/structure/B13997439.png)
7-[Bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a naphthyridine core substituted with bis(2-hydroxyethyl)amino and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one typically involves the reaction of 1-methyl-1,8-naphthyridin-2-one with bis(2-hydroxyethyl)amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a solvent such as ethanol or methanol, with the reaction mixture being heated to reflux for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated analogs .
Scientific Research Applications
7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one involves its interaction with specific molecular targets. For instance, in biological systems, the compound may bind to nucleic acids or proteins, thereby modulating their function. The bis(2-hydroxyethyl)amino group can facilitate interactions with hydrogen bond donors and acceptors, while the naphthyridine core can participate in π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-[bis(2-hydroxyethyl)amino]-: Shares the bis(2-hydroxyethyl)amino functional group but differs in the core structure.
3-[N,N-bis(2-hydroxyethyl)-amino]-chalcone derivatives: Contains a similar bis(2-hydroxyethyl)amino group but with a chalcone backbone.
Uniqueness
7-(Bis(2-hydroxyethyl)amino)-1-methyl-1,8-naphthyridin-2-one is unique due to its naphthyridine core, which imparts distinct chemical and physical properties. This core structure allows for specific interactions and reactivity that are not observed in other compounds with different backbones .
Properties
CAS No. |
91860-14-9 |
|---|---|
Molecular Formula |
C13H17N3O3 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
7-[bis(2-hydroxyethyl)amino]-1-methyl-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C13H17N3O3/c1-15-12(19)5-3-10-2-4-11(14-13(10)15)16(6-8-17)7-9-18/h2-5,17-18H,6-9H2,1H3 |
InChI Key |
LORZJRJCRJUGST-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)N(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



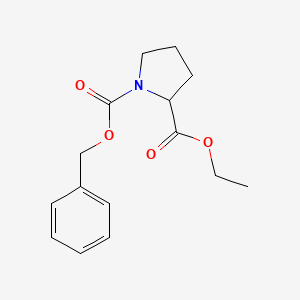
![3-(1-Hydroxyprop-2-ynyl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-ol](/img/structure/B13997376.png)
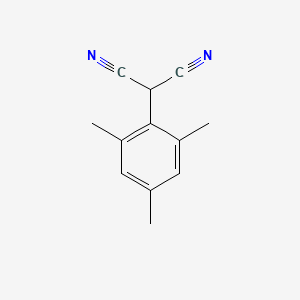
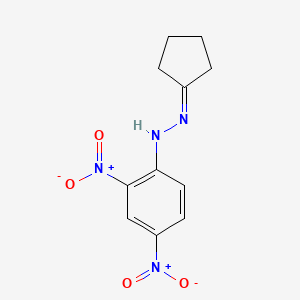
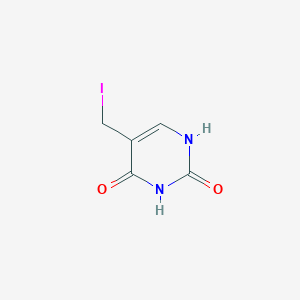



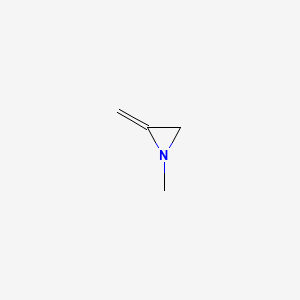

![1,4,4-Triphenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13997447.png)
